Ácido m-PEG2-fosfónico

Descripción general

Descripción

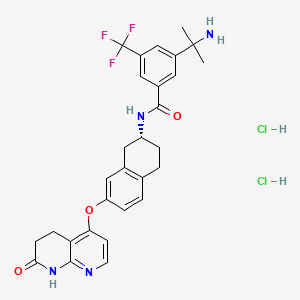

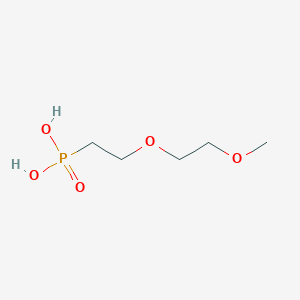

M-PEG2-phosphonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number for m-PEG2-phosphonic acid is 96962-41-3 .

Synthesis Analysis

M-PEG2-phosphonic acid is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

M-PEG2-phosphonic acid contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 aliphatic ethers, and 1 phosphonate .Chemical Reactions Analysis

Phosphonic acid, such as m-PEG2-phosphonic acid, is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .Physical And Chemical Properties Analysis

The molecular formula of m-PEG2-phosphonic acid is C5H13O5P . Its molecular weight is 184.13 .Aplicaciones Científicas De Investigación

Síntesis de PROTACs

“Ácido m-PEG2-fosfónico” es un linker PROTAC basado en polietilenglicol (PEG) {svg_1}. Se puede utilizar en la síntesis de una serie de PROTACs {svg_2}. Los PROTACs, o Quimeras de Orientación de Proteólisis, son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación.

Ciencia de la separación

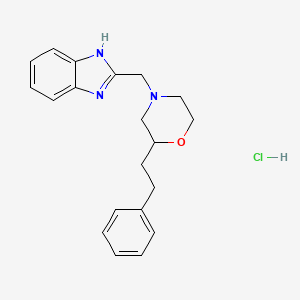

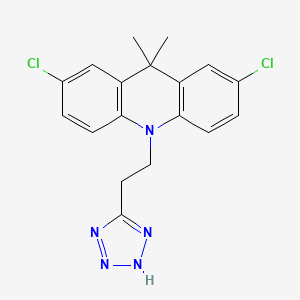

Los compuestos organofosforados, incluido el “ácido m-PEG2-fosfónico”, desempeñan un papel importante en la ciencia y la tecnología de la separación {svg_3} {svg_4}. Poseen características como estados de oxidación variables, multivalencia, asimetría y propiedades de unión a metales, lo que los hace capaces de separaciones selectivas que proceden a través de diferentes mecanismos {svg_5} {svg_6}.

Química de polímeros

Los compuestos que contienen fósforo, incluido el “ácido m-PEG2-fosfónico”, se han utilizado en numerosos campos, especialmente en química y bioquímica {svg_7} {svg_8}. La química de polímeros del fósforo se basa principalmente en compuestos que poseen enlaces C-P estables o que son ácidos inorgánicos {svg_9} {svg_10}.

Resinas de intercambio iónico

Los polímeros que contienen fósforo, incluido el “ácido m-PEG2-fosfónico”, se utilizan en la creación de resinas de intercambio iónico {svg_11} {svg_12}. Estas resinas se utilizan ampliamente en la purificación del agua y el ablandamiento del agua, entre otras aplicaciones.

Resinas quelantes

Los polímeros que contienen fósforo, incluido el “ácido m-PEG2-fosfónico”, también se utilizan en la creación de resinas quelantes {svg_13} {svg_14}. Estas resinas se utilizan para eliminar selectivamente iones de una solución y son particularmente útiles en el tratamiento de corrientes de residuos industriales.

Aplicaciones ambientales

Las tecnologías de separación eficientes, que pueden utilizar “ácido m-PEG2-fosfónico”, son cruciales para el medio ambiente y la economía mundial {svg_15} {svg_16}. El desafío que se plantea a los científicos es cómo diseñar la selectividad hacia un sustrato específico, especialmente a partir de soluciones multicomponentes {svg_17} {svg_18}.

Mecanismo De Acción

Target of Action

m-PEG2-phosphonic acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of m-PEG2-phosphonic acid involves its role as a linker in PROTACs . PROTACs function by binding to the target protein and an E3 ubiquitin ligase simultaneously, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The m-PEG2-phosphonic acid linker facilitates this process by connecting the two ligands .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG2-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTACs, m-PEG2-phosphonic acid enables the selective degradation of specific target proteins .

Result of Action

The result of the action of m-PEG2-phosphonic acid, as part of a PROTAC, is the selective degradation of target proteins . This can lead to a decrease in the function of these proteins, potentially influencing various cellular processes depending on the specific target protein.

Action Environment

The action of m-PEG2-phosphonic acid, as part of a PROTAC, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the PROTAC.

Safety and Hazards

M-PEG2-phosphonic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . When handling m-PEG2-phosphonic acid, it is recommended to wear protective gloves, protective clothing, and eye protection . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

m-PEG2-phosphonic acid is a non-cleavable linker that contains a phosphonic acid group and a methoxy group linked through a linear PEG chain . This compound interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, m-PEG2-phosphonic acid facilitates the formation of PROTACs, which contain two different ligands connected by the linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein, thereby modulating its levels within the cell .

Cellular Effects

m-PEG2-phosphonic acid, as part of PROTACs, influences various cellular processes by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, m-PEG2-phosphonic acid-based PROTACs can modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the anti-tumor activity of immune cells .

Molecular Mechanism

The molecular mechanism of m-PEG2-phosphonic acid involves its role as a linker in PROTACs. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . This ubiquitination marks the protein for degradation by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins . The specificity of this process is determined by the ligands attached to m-PEG2-phosphonic acid, which selectively bind to the target protein and the E3 ubiquitin ligase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG2-phosphonic acid-based PROTACs can vary over time. The stability and degradation of m-PEG2-phosphonic acid are crucial factors that influence its long-term effects on cellular function. Studies have shown that m-PEG2-phosphonic acid is stable under various conditions, ensuring its effectiveness in promoting protein degradation over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG2-phosphonic acid-based PROTACs can vary with different dosages in animal models. At lower doses, these compounds can effectively degrade target proteins without causing significant toxicity . At higher doses, m-PEG2-phosphonic acid-based PROTACs may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular processes . Determining the optimal dosage is essential to maximize therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

m-PEG2-phosphonic acid is involved in metabolic pathways related to the ubiquitin-proteasome system. This compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . By modulating these pathways, m-PEG2-phosphonic acid-based PROTACs can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of m-PEG2-phosphonic acid within cells and tissues are critical for its effectiveness as a PROTAC linker. This compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of m-PEG2-phosphonic acid can influence its ability to promote protein degradation and modulate cellular processes . Understanding the transport and distribution mechanisms of m-PEG2-phosphonic acid is essential for optimizing its therapeutic potential .

Subcellular Localization

m-PEG2-phosphonic acid is localized within specific subcellular compartments, where it exerts its activity as a PROTAC linker. The subcellular localization of m-PEG2-phosphonic acid can be influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for the selective degradation of target proteins and the modulation of cellular processes .

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVEHCDYPVDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)